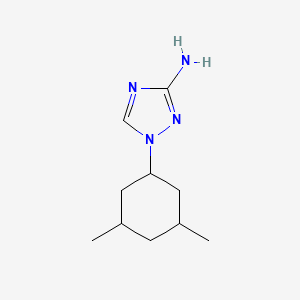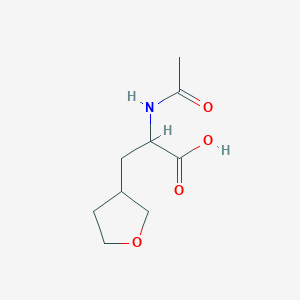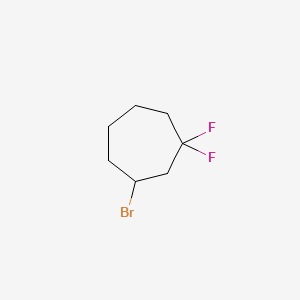
3-Bromo-1,1-difluorocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1-difluorocycloheptane is a chemical compound with the molecular formula C7H11BrF2 and a molecular weight of 213.1 g/mol.
Preparation Methods
The synthesis of 3-Bromo-1,1-difluorocycloheptane typically involves the reaction of cycloheptane with bromine and fluorine sources under controlled conditions. One common method involves the bromination of cycloheptane followed by fluorination using reagents such as hydrogen fluoride or other fluorinating agents . The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and selectivity.
Chemical Reactions Analysis
3-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen fluoride for fluorination, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-1,1-difluorocycloheptane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-difluorocycloheptane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential biological activities .
Comparison with Similar Compounds
3-Bromo-1,1-difluorocycloheptane can be compared with other similar compounds, such as:
3-Bromo-1,1,1-trifluoropropane: This compound has similar halogenation but differs in the carbon chain length and structure.
1,1-Difluorocyclopropane: This compound shares the difluorocycloalkane structure but has a smaller ring size.
1,2-Dibromocyclopentane: This compound has a similar bromination pattern but differs in the ring size and substitution pattern.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on a seven-membered ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H11BrF2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
3-bromo-1,1-difluorocycloheptane |
InChI |
InChI=1S/C7H11BrF2/c8-6-3-1-2-4-7(9,10)5-6/h6H,1-5H2 |
InChI Key |
JGPBTNZMEHDJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13480830.png)
![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
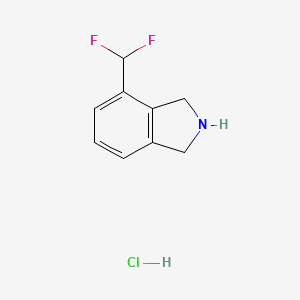

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)

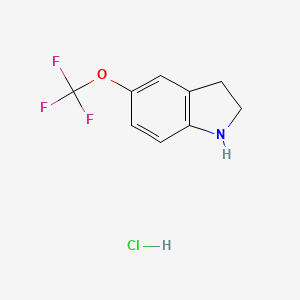
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)
